molecular formula C21H20N2O5S B4804165 2-{5-[(3,4-dimethoxyphenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-(2-me thylphenyl)acetamide

2-{5-[(3,4-dimethoxyphenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-(2-me thylphenyl)acetamide

Cat. No.: B4804165
M. Wt: 412.5 g/mol
InChI Key: NMVGYRGROMUULB-WQRHYEAKSA-N
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Description

2-{5-[(3,4-dimethoxyphenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,4-dimethoxyphenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-(2-methylphenyl)acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-methylphenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl groups in the thiazolidinone ring can yield corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{5-[(3,4-dimethoxyphenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-(2-methylphenyl)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-[(3,4-dimethoxyphenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-(2-methylphenyl)acetamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its methoxy groups enhance its solubility and bioavailability, while the thiazolidinone ring is crucial for its antimicrobial and anticancer properties.

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-13-6-4-5-7-15(13)22-19(24)12-23-20(25)18(29-21(23)26)11-14-8-9-16(27-2)17(10-14)28-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVGYRGROMUULB-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(3,4-dimethoxyphenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-(2-me thylphenyl)acetamide
Reactant of Route 2
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2-{5-[(3,4-dimethoxyphenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-(2-me thylphenyl)acetamide
Reactant of Route 3
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2-{5-[(3,4-dimethoxyphenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-(2-me thylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{5-[(3,4-dimethoxyphenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-(2-me thylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{5-[(3,4-dimethoxyphenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-(2-me thylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{5-[(3,4-dimethoxyphenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-(2-me thylphenyl)acetamide

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